Lidocaine-D10
Übersicht
Beschreibung
Lidocaine-D10 is the deuterium labeled Lidocaine . It inhibits sodium channels involving complex voltage and using dependence . Lidocaine decreases growth, migration, and invasion of gastric carcinoma cells via up-regulating miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .
Synthesis Analysis
A robust liquid chromatography-tandem mass spectrometry (LC-MS-MS) method has been developed and validated for the determination of lidocaine (LIDO) and its metabolite (monoethylglycinexylidide (MEGX)) in serum . One hundred microliters of bovine serum were spiked with LIDO-d10 as an internal standard .
Molecular Structure Analysis
Lidocaine-D10 has a molecular formula of C14H22N2O . Its molecular weight is 244.40 g/mol . The InChIKey of Lidocaine-D10 is NNJVILVZKWQKPM-JKSUIMTKSA-N .
Chemical Reactions Analysis
Lidocaine-D10 inhibits sodium channels involving complex voltage and using dependence . It decreases growth, migration, and invasion of gastric carcinoma cells via up-regulating miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .
Physical And Chemical Properties Analysis
Lidocaine-D10 has a molecular weight of 244.40 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 5 . The Exact Mass is 244.235980789 g/mol . The Monoisotopic Mass is also 244.235980789 g/mol . The Topological Polar Surface Area is 32.3 Ų . The Heavy Atom Count is 17 . The Formal Charge is 0 . The Complexity is 228 . The Isotope Atom Count is 10 .
Wissenschaftliche Forschungsanwendungen
Anaesthesia
Lidocaine-D10 is widely used in the field of anaesthesia . It was first synthesized in 1942 and approved for use in 1948 . As a local anaesthetic, lidocaine can be used for surface anaesthesia, infiltration anaesthesia, intravenous regional analgesia, nerve block, and dental anaesthesia .
Analgesia
Lidocaine-D10 has significant analgesic properties . Research has recently suggested that intravenous lidocaine may have potential benefits in the perioperative setting. It may have a role in reducing both pain and postoperative nausea and vomiting (PONV), which are two of the most common complaints after surgery and anaesthesia .
Immune-Modulatory Effects
Recent studies have highlighted the immune-modulatory effects of Lidocaine-D10 . This narrative review provides an update on the applied pharmacology of lidocaine, its clinical scope in anaesthesia, novel concepts of analgesic and immune-modulatory effects .
Antiarrhythmic Drug
Lidocaine-D10 is often used as an antiarrhythmic drug . It has been listed in the World Health Organisation’s Model List of Essential Medicines for the management of ventricular tachyarrhythmia .
Clinical Toxicology
Lidocaine-D10 is used in clinical toxicology . It is often added to cocaine as a diluent. A Certified Snap-N-Spike® Solution for use in clinical toxicology, forensic analysis, urine drug testing, or pharmaceutical research applications by LC/MS or GC/MS .
Forensic Analysis
Lidocaine-D10 is used in forensic analysis . It is a Certified Snap-N-Spike® Solution for use in clinical toxicology, forensic analysis, urine drug testing, or pharmaceutical research applications by LC/MS or GC/MS .
Urine Drug Testing
Lidocaine-D10 is used in urine drug testing . It is a Certified Snap-N-Spike® Solution for use in clinical toxicology, forensic analysis, urine drug testing, or pharmaceutical research applications by LC/MS or GC/MS .
Pharmaceutical Research
Lidocaine-D10 is used in pharmaceutical research . It is a Certified Snap-N-Spike® Solution for use in clinical toxicology, forensic analysis, urine drug testing, or pharmaceutical research applications by LC/MS or GC/MS .
Wirkmechanismus
Target of Action
Lidocaine-D10, a deuterium labeled form of Lidocaine, primarily targets voltage-gated sodium channels (NaVs) in the body . These channels play a crucial role in the generation and conduction of action potentials in neurons and other excitable cells .
Mode of Action
Lidocaine-D10 interacts with its primary targets, the voltage-gated sodium channels, by reversibly blocking them . This blocking action inhibits the influx of sodium ions, which in turn inhibits the generation and transmission of action potentials . By doing so, Lidocaine-D10 numbs the sensations in the tissues where it is applied, making them transiently incapable of signaling the brain regarding sensations .
Biochemical Pathways
The action of Lidocaine-D10 affects several biochemical pathways. It has been found to inhibit the growth, migration, and invasion of gastric carcinoma cells by up-regulating miR-145 expression and further inactivating the MEK/ERK and NF-κB signaling pathways . Additionally, Lidocaine-D10 can suppress cancer cell growth in vitro and in vivo via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways .
Pharmacokinetics
Lidocaine, including its deuterium labeled form Lidocaine-D10, is extensively and rapidly metabolized in the liver, followed by excretion via urine . No more than 10% of the dose is excreted as the parent compound . The absorption, distribution, metabolism, and excretion (ADME) properties of Lidocaine-D10 significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of Lidocaine-D10’s action are diverse. It can suppress cancer cell growth by single use at different doses or concentrations . Lidocaine-D10 could suppress cancer cell growth in vitro and in vivo via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways, as well as regulating ABC transporters, metastasis, and angiogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lidocaine-D10. For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.5 x 10-2, which means that the use of lidocaine is predicted to present an insignificant risk to the environment . Furthermore, the metabolism and excretion of Lidocaine-D10 can be influenced by the patient’s liver function, which can be affected by various environmental factors .
Safety and Hazards
Zukünftige Richtungen
Lidocaine has been safely used in humans for almost a century with a remarkable diversity of applications . Lidocaine’s therapeutic effects include antinociceptive, antiarrhythmic, anti-inflammatory, and antithrombotic . The mechanisms underlying lidocaine’s many clinical effects include decreasing levels of inflammatory mediators . The dose and course of lidocaine treatment depend on the specific therapeutic context . New clinical applications are still being discovered, including a potential therapeutic to treat COVID-19 (lung injury) .
Eigenschaften
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVILVZKWQKPM-JKSUIMTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
851528-09-1 | |
Record name | 851528-09-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: [] Combining a short middle-bore capillary column with a thicker stationary phase and a short narrow-bore separation column with a thinner stationary phase in gas chromatography allows for the rapid screening of non-volatile drugs. This combination leverages the benefits of both column types, potentially leading to improved separation efficiency and shorter analysis times.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.